Ubistatin A
Description
Structure
2D Structure
Properties
CAS No. |
759437-26-8 |
|---|---|
Molecular Formula |
C34H24N4O16S4 |
Molecular Weight |
872.8 g/mol |
IUPAC Name |
8-hydroxy-7-[[4-[(E)-2-[4-[(8-hydroxy-5-sulfoquinoline-7-carbonyl)amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]carbamoyl]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C34H24N4O16S4/c39-31-23(15-27(57(49,50)51)21-3-1-11-35-29(21)31)33(41)37-19-9-7-17(25(13-19)55(43,44)45)5-6-18-8-10-20(14-26(18)56(46,47)48)38-34(42)24-16-28(58(52,53)54)22-4-2-12-36-30(22)32(24)40/h1-16,39-40H,(H,37,41)(H,38,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/b6-5+ |
InChI Key |
NNHYHQPZMITHQP-AATRIKPKSA-N |
SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Isomeric SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Other CAS No. |
759437-26-8 |
Synonyms |
ubistatin A |
Origin of Product |
United States |
Ii. Discovery and Initial Functional Characterization of Ubistatin a
Identification through Chemical Genetic Screens for Proteasome Inhibitors
Ubistatin A was discovered through a chemical genetic screen designed to identify novel small molecules that inhibit the machinery of the cell cycle. nih.gov These screens utilized Xenopus egg extracts, a system that allows for the reconstitution of complex biochemical pathways, including the regulated degradation of proteins by the UPS. harvard.edu The screen specifically aimed to find inhibitors of cyclin B proteolysis, a key process in cell cycle progression. nih.gov this compound emerged as a member of a class of inhibitors, termed ubistatins, that effectively blocked this process. nih.gov
The identification of ubistatins through this forward chemical genetic approach provided a valuable tool for dissecting the intricacies of the ubiquitin-proteasome pathway. harvard.edu Further investigation into the mechanism of these "chemical genetics hits" revealed a novel mode of action for inhibiting protein degradation. nih.gov
Initial Observations of this compound's Impact on Protein Degradation and Cell Cycle Progression
Initial studies revealed that this compound blocks cell cycle progression by inhibiting the breakdown of cyclin B. nih.gov The ubiquitin-proteasome system is responsible for the timely degradation of key regulatory proteins, including cyclins, which drives the transitions between different phases of the cell cycle. nih.gov By preventing cyclin B degradation, this compound effectively halts the cell cycle. nih.gov
Furthermore, experiments using purified components demonstrated that this compound also inhibits the degradation of other ubiquitinated proteins, such as the yeast cyclin-dependent kinase inhibitor Sic1. nih.govnih.gov This accumulation of ubiquitinated proteins is a hallmark of proteasome inhibition and can trigger cellular stress responses. ontosight.ai The regulated degradation of proteins is crucial for maintaining cellular homeostasis, and its disruption by compounds like this compound has significant biological consequences. mdpi.comnorthwestern.eduelifesciences.org
Distinction from Direct Proteasome Active Site Inhibitors
A key finding in the initial characterization of this compound was its unique mechanism of action, which sets it apart from previously known proteasome inhibitors that directly target the active sites of the proteasome. nih.gov Instead of inhibiting the catalytic activity of the proteasome itself, this compound functions by binding directly to the polyubiquitin (B1169507) chain attached to substrate proteins. nih.govthieme-connect.com
Specifically, this compound targets the interface between ubiquitin molecules in a Lys48-linked polyubiquitin chain. nih.govresearchgate.net This is the same interface recognized by the ubiquitin-chain receptors of the proteasome, such as Rpn10 and the shuttle protein Rad23. nih.govmdpi.com By binding to this critical region, this compound effectively masks the degradation signal, preventing the ubiquitinated substrate from being recognized and subsequently degraded by the 26S proteasome. nih.govmdpi.comresearchgate.net This mode of action represents a novel strategy for inhibiting the ubiquitin-proteasome system, targeting the degradation signal itself rather than the proteolytic machinery. nih.govnih.govbroadinstitute.org
This distinction is significant because it suggests that this compound and similar molecules could potentially overcome resistance mechanisms that develop against active site inhibitors. nih.gov
Iii. Molecular Mechanisms of Action of Ubistatin a
Direct Binding to Polyubiquitin (B1169507) Chains
The foundational mechanism of Ubistatin A is its ability to directly bind to polyubiquitin chains, effectively "shielding" them from recognition by other components of the UPS. nih.gov This interaction prevents the degradation of proteins tagged with these chains, leading to their accumulation within the cell. nih.govcaltech.edu
The ubiquitin system utilizes various linkage types to assemble polyubiquitin chains, with each type often serving a distinct signaling function. Chains linked via lysine (B10760008) 48 (K48) are the canonical signal for targeting proteins to the 26S proteasome for degradation. nih.govwikipedia.org Research has demonstrated that this compound exhibits a notable specificity for these K48-linked polyubiquitin chains. nih.govnih.gov
Initial studies identified that ubistatins block the degradation of ubiquitinated substrates by targeting the ubiquitin-ubiquitin interface of K48-linked chains. nih.gov Nuclear magnetic resonance (NMR) titration studies provided direct evidence of this specificity, showing that this compound binding induces well-defined, site-specific chemical shift perturbations in the resonances of both the distal and proximal ubiquitin units of a K48-linked di-ubiquitin (Ub₂) molecule. researchgate.net While related compounds like Ubistatin B also show a strong preference for K48 linkages over other types like K11 and K63, this compound's primary and most characterized interaction is with the K48 linkage that is central to proteasomal degradation. nih.govnih.gov This specificity allows it to selectively interfere with protein turnover without affecting other ubiquitin-mediated signaling pathways. nih.gov
The interaction between this compound and ubiquitin has been mapped to a specific and crucial region on the ubiquitin protein's surface. NMR studies have revealed that this compound binds directly to the hydrophobic patch on ubiquitin, which is comprised of the residues Leucine 8 (L8), Isoleucine 44 (I44), and Valine 70 (V70). nih.govresearchgate.net This same hydrophobic patch is a critical site for the recognition of ubiquitin by many ubiquitin-binding domains (UBDs) found in ubiquitin receptors and processing enzymes. nih.govresearchgate.net
Upon binding of this compound, these hydrophobic patch residues, along with several neighboring sites, experience significant alterations in their molecular environment. researchgate.net These adjacent residues include a number of basic amino acids such as Lysine 6 (K6), Lysine 11 (K11), Arginine 42 (R42), Histidine 68 (H68), and Arginine 72 (R72). researchgate.net The involvement of these charged residues suggests that both hydrophobic and electrostatic interactions are critical for the stable binding of ubistatins to ubiquitin. nih.govresearchgate.net By occupying this key interaction hub, this compound effectively masks the ubiquitin signal from the cellular machinery that would otherwise recognize it. nih.gov
| Feature | Description | Key Residues Involved |
| Binding Specificity | This compound preferentially binds to polyubiquitin chains linked via lysine 48 (K48). nih.govnih.gov | K48 |
| Binding Site | The interaction occurs at a critical surface region on the ubiquitin molecule. nih.govresearchgate.net | Hydrophobic Patch (L8, I44, V70) and adjacent basic residues (K6, K11, R42, H68, R72). researchgate.net |
Interference with Ubiquitin-Proteasome Interactions
By binding directly to K48-linked polyubiquitin chains, this compound physically obstructs the interaction between the tagged substrate and the proteasome, which is the cellular machine responsible for protein degradation. nih.govnih.gov This interference occurs at key recognition steps upstream of the proteasome's catalytic core. nih.gov
For a polyubiquitinated protein to be degraded, it must first be recognized and bound by ubiquitin receptors. Some of these receptors are intrinsic subunits of the 19S regulatory particle of the proteasome, such as Rpn10 (also known as S5a), while others, like Rad23, are shuttle factors that capture substrates and deliver them to the proteasome. nih.govnih.govnih.gov
Ubistatins A and B have been shown to effectively outcompete both the proteasomal receptor Rpn10 and the shuttle protein Rad23 for binding to polyubiquitin chains. nih.govresearchgate.net Since this compound binds to the same hydrophobic patch on ubiquitin that these receptors recognize, it acts as a competitive inhibitor, disrupting this critical protein-protein interaction. nih.govembopress.org By preventing the initial recognition and binding of the ubiquitinated substrate, this compound ensures that the degradation process cannot be initiated. nih.govnih.gov This mechanism highlights that ubistatins function by blocking the recognition of the ubiquitin chain by the proteasome. caltech.edu
The direct consequence of this compound's interference with substrate recognition is the potent inhibition of ubiquitin-dependent proteolysis. nih.gov In cell-free extracts and with purified components, ubistatins have been demonstrated to block the degradation of well-known ubiquitinated substrates, such as Cyclin B and Sic1, which are critical for cell cycle progression. nih.govcaltech.edu This blockade leads to the accumulation of polyubiquitinated proteins in the cell. nih.gov
This compound has been reported to inhibit deubiquitination with an IC₅₀ of 400 nM, which disrupts the proteolytic process by impairing the attachment of ubiquitinated proteins to the 26S proteasome. mdpi.com This inhibition of proteolysis is a direct result of this compound binding to the polyubiquitin chain, which physically prevents the substrate from engaging with the proteasome for degradation. nih.govresearchgate.net
Modulation of Ubiquitin-Activating Enzyme (E1) Activity
The ubiquitination cascade begins with the ubiquitin-activating enzyme (E1), which uses ATP to activate ubiquitin, forming a high-energy thioester intermediate. wikipedia.orgnih.gov This is the first and essential step for all subsequent ubiquitination events. plos.org
Inhibition of Deubiquitinating Enzyme (DUB) Activity and Disassembly of Ubiquitin Conjugates
This compound exerts a significant influence on the ubiquitin-proteasome system (UPS) by impeding the function of deubiquitinating enzymes (DUBs). These enzymes are crucial for cellular homeostasis, as they are responsible for cleaving ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation and recycling ubiquitin monomers. patsnap.comactivemotif.comhubrecht.eu The mechanism of this compound does not involve direct enzymatic inhibition of the DUBs themselves; rather, it functions by binding to the ubiquitin moiety and sterically shielding ubiquitin conjugates from the action of these enzymes. nih.gov This protective action prevents the disassembly of polyubiquitin chains, leading to their accumulation and disrupting the normal proteolytic pathway. nih.gov
Research has demonstrated that ubistatins, as a class of compounds, can effectively block the disassembly of ubiquitin conjugates by a variety of DUBs and by the 26S proteasome itself. nih.gov This inhibitory property is a core characteristic of their molecular action. nih.gov
Detailed studies have focused on the effect of ubistatins on specific proteasome-associated DUBs. One such enzyme is Rpn11, an intrinsic DUB of the 19S regulatory particle of the proteasome. In assays using purified mammalian proteasomes, this compound was shown to efficiently inhibit the isopeptidase activity of Rpn11. nih.gov This inhibition prevents the breakdown of polyubiquitinated substrates at the proteasome, a critical final step before degradation. nih.gov
Another proteasome-associated DUB, Ubp6, is also affected. Studies using Ubistatin B, a closely related compound, revealed a concentration-dependent inhibition of Ubp6's ability to disassemble both K48- and K63-linked di-ubiquitin chains (Ub2). nih.gov This suggests that the shielding effect of ubistatins is not limited to a single DUB but can impact multiple key enzymes in the pathway. The preservation of these ubiquitin chains was observed when the concentration of the ubistatin was at or above a stoichiometric amount relative to ubiquitin, highlighting the direct binding and shielding mechanism. nih.gov
The inhibitory potency of different ubistatin variants against the DUB activity of Rpn11 has been quantified, as detailed in the table below.
Table 1: Inhibitory Activity of Ubistatin Variants against Proteasomal DUB Rpn11
| Compound | % Inhibition at 10 µM | IC50 (µM) |
|---|---|---|
| This compound | ~55% | ~9 |
| Ubistatin B | ~85% | ~3 |
| hemi-ubistatin B | ~30% | >20 |
Data derived from in vitro assays measuring the disassembly of a model polyubiquitinated substrate by purified mammalian proteasome. nih.gov
Collectively, these findings demonstrate that a primary molecular mechanism of this compound is the inhibition of DUB activity through a novel shielding mechanism. nih.gov By binding directly to ubiquitin, this compound prevents DUBs like Rpn11 and Ubp6 from accessing and disassembling polyubiquitin chains, thereby stabilizing ubiquitinated proteins and disrupting their degradation via the proteasome. nih.gov
Iv. Biological and Cellular Effects of Ubistatin a in Model Systems
Impact on Cell Cycle Regulation
The cell division cycle is a tightly regulated process, with key transitions driven by the timely degradation of regulatory proteins, a process heavily dependent on the UPS. nih.gov Ubistatin A intervenes in this process, leading to a halt in cell cycle progression.
Research conducted in Xenopus egg extracts, a powerful model system for studying the cell cycle, has demonstrated that this compound can block cell cycle progression. nih.govharvard.edu By inhibiting the proteasome-dependent degradation of crucial cell cycle proteins, this compound effectively arrests the cell in specific phases, preventing its transition to the next stage of division. nih.govharvard.eduresearchgate.net This blockade is a direct consequence of its mechanism of action, which disrupts a critical protein-protein interaction within the ubiquitin-proteasome system. harvard.edu
Table 1: Effect of this compound on Cell Cycle Progression
| Model System | Observation | Reference |
|---|---|---|
| Xenopus Egg Extracts | Blocked cell cycle progression | nih.govharvard.edu |
The progression through mitosis is critically dependent on the degradation of Cyclin B, a regulatory subunit of a key mitotic kinase. nih.govembopress.org The degradation of Cyclin B is mediated by the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase that targets it for destruction by the proteasome. nih.govembopress.org this compound has been shown to inhibit the proteolysis of Cyclin B, thereby preventing mitotic exit. nih.govharvard.eduresearchgate.net
Similarly, the transition from the G1 to the S phase of the cell cycle in yeast is controlled by the degradation of the cyclin-dependent kinase inhibitor Sic1. nih.gov The degradation of ubiquitinated Sic1 (Ub-Sic1) by the 26S proteasome is a crucial step for the activation of S phase cyclin-Cdk complexes. nih.gov Studies using purified yeast proteasomes have shown that this compound strongly inhibits the degradation of Ub-Sic1. harvard.eduresearchgate.net The mechanism involves this compound blocking the binding of the ubiquitinated substrate to the proteasome by targeting the interface of the Lys48-linked ubiquitin chains. nih.govharvard.edu
Table 2: Inhibition of Cell Cycle Component Degradation by this compound
| Component | Model System / Assay | Effect of this compound | Reference |
|---|---|---|---|
| Cyclin B | Xenopus Egg Extracts | Inhibited proteolysis | nih.govharvard.eduresearchgate.net |
| Ubiquitinated Sic1 | Purified Yeast Proteasomes | Inhibited degradation | harvard.eduresearchgate.net |
Cellular Ubiquitin Landscape Alterations
A primary consequence of inhibiting the proteasome is the cellular accumulation of proteins that have been tagged with ubiquitin for degradation. nih.gov this compound, by preventing the degradation of these tagged proteins, leads to a buildup of ubiquitinated proteins within the cell. ontosight.aiscbt.com This accumulation is a direct indicator of proteasome inhibition and can disrupt normal cellular functions that rely on the timely removal of specific proteins. ontosight.ainih.gov Research on the related compound Ubistatin B confirms that selective inhibition of the proteasome leads to an accumulation of ubiquitinated proteins, a key step in its mechanism of action. ontosight.ai
Protein homeostasis, or proteostasis, is the process of maintaining the cell's proteins in a functional and balanced state through regulated synthesis, folding, and degradation. mdpi.comthermofisher.com The ubiquitin-proteasome system is a cornerstone of this process, responsible for degrading misfolded, damaged, or unneeded proteins. mdpi.comthermofisher.com By inhibiting this pathway, this compound disrupts proteostasis. ontosight.aiscispace.com This disruption can lead to an accumulation of not just regulatory proteins but also misfolded and potentially toxic proteins, which can overwhelm the cell's quality control machinery. nih.gov Maintaining protein homeostasis is critical for cellular function and survival, and its dysregulation is linked to various disease states. mdpi.com
Induction of Cellular Stress Responses and Programmed Cell Death in Specific Cell Lines
The disruption of protein homeostasis and the accumulation of ubiquitinated proteins trigger cellular stress responses. ontosight.ainih.govnih.gov When the stress induced by proteasome inhibition is prolonged or severe, it can lead to programmed cell death, also known as apoptosis. ontosight.aifrontiersin.org The accumulation of defective proteins is particularly detrimental to rapidly dividing cells, such as cancer cells, making proteasome inhibitors like this compound a subject of interest in cancer research. ontosight.ai Studies on Ubistatin B have shown that the accumulation of ubiquitinated proteins triggers cell stress responses and can induce apoptosis in various cancer cell lines. ontosight.ai This programmed cell death is a key outcome when cells fail to resolve the high levels of ubiquitinated proteins and the resulting proteotoxic stress. nih.gov
Interference with Ubiquitin-Receptor Interactions Beyond the Proteasome (e.g., CXCR4)
While the primary described function of this compound is the inhibition of the proteasome pathway through binding polyubiquitin (B1169507) chains, its mechanism of action suggests a broader capacity to interfere with various ubiquitin-receptor interactions that occur outside of the proteasomal degradation context. nih.govnih.gov A key example of such a non-proteasomal ubiquitin receptor is the C-X-C chemokine receptor type 4 (CXCR4). soton.ac.uk
Extracellular ubiquitin has been identified as an endogenous agonist for CXCR4, a G protein-coupled receptor (GPCR) involved in numerous physiological processes, including immune response, cell migration, and development. nih.govrndsystems.comnih.gov The binding of extracellular ubiquitin to CXCR4 initiates downstream signaling cascades, such as calcium mobilization and kinase phosphorylation, similar to the receptor's cognate ligand, CXCL12 (also known as SDF-1α). rndsystems.comnih.gov However, the interaction mechanics of ubiquitin with CXCR4 are distinct from those of CXCL12. nih.gov Research indicates that ubiquitin binding and activation of CXCR4 primarily involves the receptor's extracellular loops, whereas CXCL12 also requires interaction with the receptor's N-terminus. nih.gov
The interaction between ubiquitin and CXCR4 is dependent on specific surface residues on ubiquitin. soton.ac.uknih.gov Studies have pinpointed that hydrophobic surfaces on ubiquitin, particularly those involving residues such as Phenylalanine-4 (Phe-4), Leucine-8 (Leu-8), Isoleucine-44 (Ile-44), and Valine-70 (Val-70), are critical for receptor binding. nih.govnih.gov
This compound functions by directly binding to the hydrophobic patch of ubiquitin, specifically engaging residues Leu-8, Ile-44, and Val-70. nih.govnih.gov By occupying these critical sites, this compound sterically hinders the ubiquitin molecule from interacting with its binding partners. This mechanism is the basis for its ability to prevent polyubiquitinated proteins from being recognized by proteasomal receptors like Rpn10 and Rad23. nih.gov Consequently, this same mechanism allows this compound to potentially disrupt the binding of extracellular ubiquitin to the CXCR4 receptor. nih.gov By masking the very residues on ubiquitin required for receptor engagement, this compound can effectively antagonize ubiquitin-induced CXCR4 signaling.
While direct studies focusing exclusively on this compound's effect on the ubiquitin-CXCR4 axis are limited, the principle is supported by research on other molecules that target the same ubiquitin surfaces. For instance, the small molecule Chicago Sky Blue 6B (CSB6B) has been shown to bind to the hydrophobic patch of ubiquitin and effectively inhibit ubiquitin-induced cancer cell migration by blocking the ubiquitin-CXCR4 interaction. soton.ac.uk This demonstrates that targeting this specific surface on ubiquitin is a viable strategy for modulating CXCR4 activity. The discovery of ubistatins as the first small molecules known to block ubiquitin-protein interactions by binding directly to ubiquitin chains provides the foundation for this application. nih.govsoton.ac.uk
The table below summarizes the key molecular interactions related to the ubiquitin-CXCR4 signaling pathway and the inhibitory mechanism of this compound.
| Molecule | Role in Pathway | Binding Partner(s) | Effect of this compound |
|---|---|---|---|
| Extracellular Ubiquitin | Agonist Ligand | CXCR4 Receptor | Binding is inhibited due to this compound occupying the hydrophobic patch (L8, I44, V70) on ubiquitin. |
| CXCR4 | Cell Surface Receptor | Extracellular Ubiquitin, CXCL12 | Signal transduction is blocked when ubiquitin binding is prevented by this compound. |
| CXCL12 (SDF-1α) | Cognate Agonist Ligand | CXCR4 Receptor | Interaction is not directly affected by this compound, as this compound binds to ubiquitin, not the receptor. |
| Rpn10 / Rad23 | Proteasomal Ubiquitin Receptors | Polyubiquitin Chains | Interaction is outcompeted by this compound binding to polyubiquitin chains. nih.gov |
V. Chemical Synthesis and Structure Activity Relationship Sar Studies of Ubistatin a and Its Derivatives
Methodologies for Total Chemical Synthesis of Ubistatins
The total chemical synthesis of complex natural products like Ubistatin A is a formidable challenge. To date, a complete total synthesis of this compound from basic starting materials has not been detailed in peer-reviewed literature. However, the synthesis of Ubistatin B and a variety of its derivatives has been accomplished, providing crucial materials for biological and structural studies. nih.gov These syntheses typically commence from commercially available, advanced intermediates. nih.gov The general procedures involve standard organic chemistry reactions, with all synthesized compounds being characterized by liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) analysis to confirm their structure and purity. nih.gov
While the synthesis of the small molecule ubistatins is a focus, related research into the chemical synthesis of ubiquitin itself and its polymeric chains has been critical for studying these interactions. Methodologies such as solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) have been instrumental in producing the specific ubiquitin chains needed to assay the activity of ubistatins. researchgate.net
Design and Synthesis of Ubistatin Analogs and Derivatives (e.g., Hemi-Ubistatins)
Key synthetic modifications included:
Alteration of Sulfonic Acid Groups: Derivatives were synthesized where the external and internal sulfonic acid groups were either removed or substituted with less acidic carboxylic acid groups. This was done to assess the contribution of these highly acidic moieties to ubiquitin binding. nih.gov
Central Motif Analogs: A compound containing only the central bis-sulfonic acid motif was also synthesized to isolate the function of this linker region. nih.gov
These synthetic efforts provided a diverse set of molecules that enabled a systematic dissection of the structural requirements for ubiquitin binding and inhibition of the ubiquitin-proteasome pathway. nih.gov
Analysis of Structural Features Critical for Ubiquitin Binding and Inhibitory Activity
Through functional assays and NMR-based binding studies using the synthesized derivatives, several structural features were identified as being critical for the biological activity of ubistatins.
Acidic Groups: The studies revealed that the most active compounds contain strongly acidic groups. nih.gov Specifically, the external sulfonic acid groups were found to be crucial for efficient ubiquitin binding. Derivatives where these sulfonates were removed (compound 4 ) or replaced with carboxylates (compound 1 ) failed to bind ubiquitin, highlighting the importance of strong electrostatic interactions. nih.gov
Dimeric Structure: The dimeric nature of ubistatins is vital for high-affinity binding and potent inhibition. While hemi-ubistatins were found to bind to ubiquitin, they did so with significantly weaker affinity and were ineffective at inhibiting the deubiquitinase (DUB) activity of the proteasomal subunit Rpn11. nih.gov In contrast, Ubistatin B (ubiB) was the most potent inhibitor of Rpn11 among the analogs tested, with an IC₅₀ of 1.1 µM. nih.gov This suggests that the full molecule, capable of binding two ubiquitin molecules simultaneously, is required for potent biological effects. nih.gov
Hydrophobic Interactions: Direct binding studies have mapped the interaction site of ubistatins to the well-known hydrophobic patch on the surface of ubiquitin, specifically involving residues Leu8, Ile44, and Val70. nih.gov This interaction is fundamental to how ubistatins recognize ubiquitin and compete with natural ubiquitin receptors. nih.govnih.gov
Electrostatic Interactions: Beyond the hydrophobic patch, electrostatic interactions with cationic residues on ubiquitin, such as Arg42 and Arg72, are also important for binding. nih.gov The structure of the ubiquitin:hemi-ubistatin complex confirmed these interactions, showing that ubistatins engage with both the hydrophobic surface and surrounding basic/polar residues. nih.govresearchgate.net
The initial discovery of ubistatins showed they function by binding to polyubiquitin (B1169507) chains, specifically targeting the ubiquitin-ubiquitin interface of Lys48-linked chains, thereby preventing their recognition by proteasomal receptors. nih.govnumberanalytics.com
| Compound | Key Structural Modification (relative to Ubistatin B) | Effect on Rpn11 DUB Activity | Binding to Ubiquitin | Reference |
|---|---|---|---|---|
| Ubistatin B (ubiB) | Parent compound | Potent Inhibition (IC₅₀ = 1.1 µM) | Strong (binds 2 Ub molecules) | nih.gov |
| Hemi-ubistatin (h-ubiB) | Single naphthotriazole ring system | Ineffective | Weak (binds 1 Ub molecule) | nih.gov |
| Compound 1 | External sulfonic acids replaced with carboxylic acids | Reduced Inhibition | No binding detected | nih.gov |
| Compound 4 | Lacks external sulfonic acid groups | Reduced Inhibition | No binding detected | nih.gov |
Stereochemical Considerations in this compound Activity
This compound is a complex molecule possessing multiple stereocenters. In drug design and molecular recognition, the specific three-dimensional arrangement of atoms, or stereochemistry, is often critical for biological activity. organic-ese.comescholarship.org Different stereoisomers of a chiral drug can exhibit vastly different potency, efficacy, and binding affinities. organic-ese.com
Despite its structural complexity, specific studies detailing the synthesis and evaluation of different stereoisomers of this compound have not been reported in the reviewed scientific literature. Therefore, the precise contribution of each chiral center to the molecule's ability to bind ubiquitin and inhibit the proteasome remains uncharacterized. It is highly probable that only one of the possible stereoisomers possesses the optimal geometry to fit into the binding pocket on the ubiquitin surface. The development of stereoselective syntheses would be a critical step toward understanding these requirements and potentially developing more potent inhibitors. thieme-connect.com
Computational Approaches to Understanding Ubiquitin-Ubistatin Interactions (e.g., Docking, Molecular Dynamics Simulation)
To complement experimental data and provide a more detailed picture of the ubiquitin-ubistatin interaction at the atomic level, computational modeling techniques have been employed. nih.govresearchgate.net These methods are crucial for visualizing binding modes and understanding the dynamics of the complex, especially when high-resolution crystal structures are challenging to obtain. researchgate.net
Molecular Docking: For Ubistatin B and its hemi-analog, NMR restraints were used to guide rigid-body docking calculations using the HADDOCK software. nih.gov This approach generated a structural model of the ternary Ub:ubiB:Ub complex, which depicted the ubistatin molecule in a sandwich-like arrangement between two ubiquitin molecules. nih.gov This model was consistent with experimental data from small-angle neutron scattering (SANS) and helped to rationalize the 1:2 stoichiometry of the complex. nih.gov Docking studies were also instrumental in building the initial model of the hemi-ubistatin bound to ubiquitin, which was then refined with experimental NMR data. nih.gov
These computational studies, anchored by experimental data, have been vital in elucidating the structural basis for the inhibitory effects of ubistatins, revealing how they interact with ubiquitin's hydrophobic and electrostatic surface features to disrupt the ubiquitin-proteasome pathway. nih.govresearchgate.net
Vi. Advanced Methodologies for Investigating Ubistatin a Function
Biochemical Assays for Ubiquitin Pathway Activity
Biochemical assays provide a controlled, in vitro environment to quantitatively assess the direct effects of Ubistatin A on the core components and activities of the ubiquitin-proteasome pathway.
In Vitro Proteasome Activity Assays
In vitro proteasome activity assays are fundamental to determining how this compound affects the proteolytic function of the proteasome. These assays typically utilize purified 26S proteasomes and a fluorogenic peptide substrate, such as Suc-LLVY-AMC, which mimics a proteasome substrate. ubpbio.comabcam.com Cleavage of this substrate by the proteasome releases a fluorescent molecule (AMC), allowing for the real-time measurement of proteasome activity. ubpbio.com
Research has shown that this compound inhibits the degradation of ubiquitinated proteins by purified proteasomes. harvard.edu This inhibition is not due to a direct effect on the catalytic 20S core of the proteasome but rather by preventing the binding of polyubiquitinated substrates to the 19S regulatory particle. tandfonline.commdpi.com Specifically, this compound competes with proteasomal ubiquitin receptors like Rpn10 for binding to polyubiquitin (B1169507) chains. nih.gov
| Assay Component | Description | Purpose in this compound Research |
| Purified 26S Proteasome | The complete proteasome complex responsible for protein degradation. | To directly test the effect of this compound on proteasome function. |
| Fluorogenic Substrate (e.g., Suc-LLVY-AMC) | A peptide linked to a fluorescent molecule that is released upon cleavage. ubpbio.com | To quantify the chymotrypsin-like activity of the proteasome. ubpbio.comabcam.com |
| Ubiquitinated Protein Substrate | A protein tagged with a polyubiquitin chain, marking it for degradation. | To assess if this compound inhibits the degradation of physiologically relevant substrates. harvard.edu |
| This compound | The small molecule inhibitor being investigated. | To determine its inhibitory concentration and mechanism against proteasome-mediated degradation. |
Deubiquitinase (DUB) Inhibition Assays
Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins and are crucial for regulating the ubiquitin system. universiteitleiden.nldrugtargetreview.com Assays to measure DUB activity are essential for characterizing the specificity of inhibitors like this compound. A common method involves using a fluorogenic substrate, such as ubiquitin-rhodamine110 (Ub-Rho110), where the cleavage of the substrate by a DUB results in a fluorescent signal. mdpi.comnih.gov
Studies have demonstrated that ubistatins can inhibit the DUB activity associated with the 26S proteasome, specifically the Rpn11 subunit. nih.gov This inhibition appears to be a consequence of this compound binding to the polyubiquitin chain, thereby shielding it from the catalytic site of the DUB. nih.gov This "shielding" mechanism prevents the disassembly of the polyubiquitin chain from the substrate. nih.gov
| Assay Type | Principle | Relevance to this compound |
| Fluorogenic Substrate Assay (e.g., Ub-AMC, Ub-Rho110) | Cleavage of a ubiquitin-fluorophore conjugate by a DUB releases a fluorescent signal. drugtargetreview.commdpi.com | To quantify the inhibitory effect of this compound on specific DUBs in a high-throughput manner. nih.govthemarkfoundation.org |
| Ubiquitin Chain Cleavage Assay | A purified DUB is incubated with a specific type of polyubiquitin chain (e.g., K48-linked), and the cleavage is monitored by SDS-PAGE. | To determine if this compound can protect specific ubiquitin chain linkages from being disassembled by DUBs. nih.gov |
Ubiquitination Assays (e.g., CFTR Ubiquitination)
Ubiquitination assays are performed to determine if a compound interferes with the enzymatic cascade that attaches ubiquitin to a substrate protein. exlibrisgroup.com.cnthermofisher.com These assays typically involve incubating a substrate with E1, E2, and E3 enzymes, along with ATP and ubiquitin. The subsequent ubiquitination of the substrate can be detected by western blotting.
A key substrate used in studying this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). nih.gov The wild-type form of CFTR is a known substrate for ER-associated degradation (ERAD), a process that requires ubiquitination. nih.gov In vitro ubiquitination assays have shown that ubistatins can inhibit the ubiquitination of CFTR. nih.gov This suggests that by binding to ubiquitin, this compound may interfere with the function of the ubiquitination machinery. nih.gov
Cell-Based Assays for Cellular Response Analysis
Cell-based assays are critical for understanding the physiological consequences of this compound treatment in a cellular context, linking its biochemical activity to cellular outcomes like cell cycle arrest and apoptosis.
Cell Cycle Analysis Techniques
The progression of the cell cycle is tightly regulated by the timely degradation of key proteins, a process mediated by the ubiquitin-proteasome system. nih.gov Therefore, inhibitors of this system, like this compound, are expected to cause cell cycle arrest. soton.ac.uk
Cell cycle analysis is commonly performed using flow cytometry. thermofisher.comwikipedia.org Cells are treated with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. wikipedia.orgwisc.edu The fluorescence intensity of each cell is proportional to its DNA content, allowing the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined. wikipedia.orgresearchgate.net Studies using Xenopus egg extracts, a system that recapitulates the cell cycle, have shown that ubistatins block cell cycle progression by inhibiting the proteolysis of cyclin B. harvard.edu
| Technique | Principle | Application in this compound Research |
| Flow Cytometry with DNA Staining (e.g., Propidium Iodide) | Measures the DNA content of individual cells to determine their phase in the cell cycle. wikipedia.org | To quantify the percentage of cells arrested in specific phases of the cell cycle following this compound treatment. soton.ac.uk |
| Western Blot for Cell Cycle Proteins | Detects the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors. | To confirm that cell cycle arrest is associated with the accumulation of proteins that are normally degraded by the proteasome. |
| FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) System | Utilizes fluorescently tagged proteins that are degraded in a cell cycle-dependent manner, allowing for live-cell imaging of cell cycle progression. nih.gov | To dynamically monitor the effects of this compound on cell cycle transitions in living cells. |
Apoptosis Induction Assays
Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins, ultimately triggering programmed cell death, or apoptosis. ontosight.ainih.gov Several assays are used to detect and quantify apoptosis in cells treated with this compound.
One common method is the Annexin V-FITC/Propidium Iodide (PI) dual staining assay, analyzed by flow cytometry. researchgate.netnih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis. nih.gov Another method involves detecting the activation of caspases, key proteases in the apoptotic cascade, through the use of fluorogenic substrates or antibodies that recognize the cleaved, active forms of caspases. nih.govbmbreports.org The induction of apoptosis is a key indicator of the potential anti-cancer properties of this compound. ontosight.ai
| Assay | Detected Feature | Stage of Apoptosis |
| Annexin V/PI Staining | Phosphatidylserine externalization (Annexin V) and loss of membrane integrity (PI). nih.gov | Early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptosis. |
| Caspase Activity Assay | Cleavage of specific fluorogenic substrates by active caspases. nih.gov | Execution phase of apoptosis. |
| PARP Cleavage Western Blot | Detection of the cleaved form of Poly (ADP-ribose) polymerase (PARP), a substrate of caspases. bmbreports.org | Execution phase of apoptosis. |
| TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Late apoptosis. |
Cellular Ubiquitin Profiling
Cellular ubiquitin profiling is a powerful set of techniques used to assess the global or targeted changes in protein ubiquitination within a cell in response to a specific perturbation, such as treatment with an inhibitor like this compound. While specific studies focusing solely on comprehensive ubiquitin profiling for this compound are not extensively detailed in the public domain, the principles of these methods can be applied to understand its cellular impact. Ubistatin B, a closely related derivative, has been shown to penetrate cell membranes and alter the cellular ubiquitin landscape. nih.govbroadinstitute.org
The primary approach for ubiquitin profiling is mass spectrometry (MS)-based proteomics. frontiersin.orgnih.gov A common method involves the enrichment of ubiquitinated proteins or peptides from cell lysates. One established technique is the use of antibodies to enrich for peptides containing the di-glycine (K-ε-GG) remnant that is left on a lysine (B10760008) residue of a target protein after digestion with trypsin. nih.govbiorxiv.org By comparing the ubiquitome of untreated cells with that of cells treated with this compound, researchers can identify proteins that show altered ubiquitination patterns. This can reveal the downstream consequences of this compound's binding to ubiquitin chains and its inhibition of deubiquitinases (DUBs). nih.gov
Another strategy is activity-based protein profiling (ABPP), which uses activity-based probes (ABPs) to assess the activity of specific enzymes within a complex cellular environment. frontiersin.orgdrugtargetreview.com For the ubiquitin system, ubiquitin-based ABPs, which often feature a reactive "warhead" at the C-terminus, can covalently link to the active site of DUBs. frontiersin.orgfrontiersin.org By using these probes in a competitive profiling format, the potency and selectivity of an inhibitor like this compound against a panel of DUBs can be determined in a cellular context. frontiersin.orgdrugtargetreview.com DUBs that are inhibited by this compound will show reduced labeling by the ABP. frontiersin.org
Structural Biology Techniques for Interaction Characterization
To understand how this compound functions, it is crucial to characterize its direct physical interactions with ubiquitin and polyubiquitin chains at an atomic level. Structural biology techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping and Conformational Changes
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying protein-ligand interactions in solution, providing data on binding sites, affinity, and conformational changes. researchgate.netosti.gov For this compound, NMR has been instrumental in elucidating its binding to ubiquitin. nih.govresearchgate.net
The most common NMR experiment for this purpose is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which generates a spectrum where each peak corresponds to a specific amide group in the protein backbone. plos.org When a ligand like this compound binds to ¹⁵N-labeled ubiquitin, residues at the binding interface or those affected by conformational changes will show perturbations in their corresponding peak positions (chemical shift perturbations, CSPs) or a decrease in peak intensity. nih.govresearchgate.net
Studies have shown that this compound binding to K48-linked di-ubiquitin (K48-Ub₂) induces site-specific chemical shift perturbations and signal attenuation for residues in both the proximal and distal ubiquitin domains. researchgate.net The most significantly perturbed residues on ubiquitin map to a hydrophobic patch centered around Leucine 8 (L8), Isoleucine 44 (I44), and Valine 70 (V70). nih.govresearchgate.net This hydrophobic surface is a known interaction hub for many ubiquitin-binding proteins. researchgate.net By monitoring these spectral changes during a titration, the binding affinity can also be estimated. nih.gov
Furthermore, NMR can detect conformational changes in both the protein and the ligand upon complex formation. biorxiv.orgnih.govbeilstein-journals.org The pattern of CSPs can indicate whether the protein undergoes a localized change at the binding site or a more global conformational rearrangement. researchgate.net For this compound, the binding to K48-Ub₂ perturbs residues on the surface of both ubiquitin units, indicating the compound directly engages with the polyubiquitin chain. researchgate.net
| Ubiquitin Residue | Location/Region | Observed NMR Effect | Reference |
|---|---|---|---|
| Leucine 8 (L8) | Hydrophobic Patch | Chemical Shift Perturbation / Signal Attenuation | nih.govresearchgate.net |
| Isoleucine 44 (I44) | Hydrophobic Patch | Chemical Shift Perturbation / Signal Attenuation | nih.govresearchgate.net |
| Valine 70 (V70) | Hydrophobic Patch | Chemical Shift Perturbation / Signal Attenuation | nih.govresearchgate.net |
| Lysine 48 (K48) | Linkage Site / Surface | Significant Chemical Shift | researchgate.net |
Small-Angle Neutron Scattering (SANS) for Complex Structure Elucidation
In the context of this compound, SANS has been used in conjunction with NMR to generate structural models of the complex formed between Ubistatin B (a derivative of this compound) and ubiquitin. nih.gov While NMR provides detailed information about the local binding interface, SANS offers global structural parameters of the entire complex. nih.gov
Chemical Probe Development and Application Strategies
Chemical probes are small molecules designed to selectively interact with a specific protein or target to study its biological function. nih.govacs.orgrjeid.com The development of chemical probes based on the this compound scaffold is a key strategy for advancing research into its mechanism of action and for identifying its precise cellular targets.
The general strategy involves synthesizing derivatives of the parent natural product, in this case, this compound. frontiersin.org These derivatives often incorporate a reporter tag (like a fluorophore or biotin) and/or a reactive group for covalent labeling. nih.gov A common approach is to create an activity-based probe (ABP) that can be used for activity-based protein profiling (ABPP). nih.gov
For this compound, which is a non-covalent inhibitor, a probe could be designed by attaching a photo-activatable crosslinking group. Upon binding to its target (ubiquitin chains), the probe could be irreversibly crosslinked by UV light, allowing for subsequent enrichment (e.g., via a biotin (B1667282) tag) and identification of interacting proteins by mass spectrometry.
Another strategy is competitive profiling. frontiersin.orguni-konstanz.de Here, a known, broadly reactive probe for a class of enzymes (like DUBs) is used in competition with the inhibitor of interest (this compound). uni-konstanz.de A reduction in labeling of a specific DUB by the broad-spectrum probe in the presence of this compound indicates that this compound is engaging that target. frontiersin.org This approach can validate the DUB inhibitory activity of ubistatins observed in functional assays. nih.gov The development of such probes is crucial for target validation and for understanding the full spectrum of this compound's interactions within the cell. uwo.ca
| Probe Strategy | Description | Key Components | Application | Reference |
|---|---|---|---|---|
| Photo-Affinity Labeling | A non-covalent inhibitor is modified with a photo-reactive group that forms a covalent bond with the target upon UV irradiation. | Ubistatin scaffold, photo-reactive group (e.g., benzophenone), affinity tag (e.g., biotin). | Covalent capture and identification of direct binding partners in a complex mixture. | frontiersin.org |
| Competitive Profiling | This compound is used to compete with a broad-spectrum activity-based probe for binding to a class of enzymes (e.g., DUBs). | This compound (as competitor), broad-spectrum DUB ABP (e.g., Ub-VME). | Identifying the specific DUBs that are inhibited by this compound in a cellular context. | frontiersin.orgfrontiersin.org |
| Tagged Ubistatin Analog | A derivative of this compound is synthesized with a reporter tag (e.g., a fluorophore) for visualization. | Ubistatin scaffold, fluorescent tag. | Cellular imaging to determine the subcellular localization of this compound binding. | drugtargetreview.com |
Compound Names Mentioned
this compound
Ubistatin B
Hemi-ubistatin
Ubiquitin
Cyclin B
Sic1
Rpn10
Rad23
Rpn11
Ubp6
PYR-41
TOMM20
FKBP8
LETM1
Pateamine A
Rapamycin
FK506
Salvianolic acid
PFI-7
Leucine
Isoleucine
Valine
Lysine
Arginine
Glycine
Vii. Conceptual Significance and Future Research Directions of Ubistatin a
Establishing Ubiquitin Itself as a Valid Target for Chemical Modulation
The discovery of Ubistatin A and its related compounds marked a pivotal shift in the conceptualization of therapeutic targets within the ubiquitin-proteasome system (UPS). nih.govresearchgate.net For a long time, drug discovery efforts in this domain predominantly focused on the enzymatic components of the pathway, such as E1, E2, and E3 ligases, deubiquitinases (DUBs), and the proteasome itself. soton.ac.ukportlandpress.com Ubiquitin (Ub), the central signaling molecule, was largely considered "undruggable" due to its highly conserved nature and its involvement in a vast array of cellular processes. soton.ac.uk
The identification of ubistatins, small molecules that function by directly binding to polyubiquitin (B1169507) chains, provided the first compelling evidence that ubiquitin itself could be a viable target for chemical modulation. nih.govharvard.edu this compound was shown to inhibit proteasome-dependent degradation by targeting the interface between ubiquitin units in Lys48-linked chains. harvard.eduresearchgate.net This mechanism demonstrated that it was possible to disrupt a critical protein-protein interaction in the UPS by targeting the degradation signal itself, rather than the enzymatic machinery that processes it. nih.govharvard.edu
This conceptual breakthrough is significant because targeting a fundamental and highly conserved protein like ubiquitin could offer a more robust therapeutic strategy. nih.gov Unlike enzymes in the UPS, which can develop resistance through mutations, ubiquitin is far less likely to tolerate mutations, potentially reducing the likelihood of acquired drug resistance. nih.govresearchgate.net The discovery of ubistatins, therefore, brought the ubiquitin degradation signal to the forefront as a legitimate and promising target for future therapeutic applications. researchgate.netresearchgate.net
Implications for the Development of Novel Ubiquitin Pathway Modulators and Research Tools
The emergence of this compound has had significant implications for the development of new modulators of the ubiquitin pathway, serving both as a research tool and a scaffold for potential therapeutics. nih.govontosight.ai By demonstrating that small molecules can directly bind to polyubiquitin chains and interfere with their recognition by downstream effectors, ubistatins opened a new avenue for inhibiting the UPS. nih.govnih.gov This is distinct from the action of proteasome inhibitors like Bortezomib (B1684674), as ubistatins act upstream by preventing the binding of ubiquitinated substrates to proteasomal receptors like Rpn10 and shuttle proteins like Rad23. nih.govmdpi.com
Understanding the structure and function of this compound and its analogs provides a blueprint for designing novel molecules with improved properties. ontosight.aibroadinstitute.org Although ubistatins themselves may have limitations regarding their drug-like properties, such as cell permeability, they serve as crucial proof-of-concept molecules. ontosight.aiembopress.org Research into their mechanism has highlighted the potential to develop more specific and potent inhibitors that could overcome resistance to existing proteasome antagonists by targeting the degradation pathway at a different point. mdpi.com
As research tools, ubistatins are valuable for dissecting the complexities of ubiquitin signaling. nih.govnist.gov They allow for the modulation of polyubiquitin chain interactions in a controlled manner, helping to elucidate the roles of specific chain linkages and their recognition by various ubiquitin-binding domains. nih.govbroadinstitute.org The ability of ubistatins to shield ubiquitin conjugates from disassembly by DUBs further expands their utility in studying the dynamics of protein ubiquitination and deubiquitination. nih.govbroadinstitute.org These findings underscore the versatile properties of ubistatins and their importance for the future development of molecules targeting ubiquitin-signaling pathways. researchgate.netbroadinstitute.org
Strategies for Enhancing Specificity and Potency of this compound and its Analogs for Research Applications
A significant focus of post-discovery research on ubistatins has been to enhance their specificity and potency through chemical modification and structural studies. nih.gov A key strategy involves the synthesis and characterization of a panel of ubistatin derivatives to establish structure-activity relationships (SAR). nih.govbroadinstitute.org For instance, research on Ubistatin B, a closely related analog, and its derivatives revealed that the presence of strongly acidic groups, such as sulfonic acids, was a feature of the most active compounds. nih.gov
Structural biology techniques, including NMR spectroscopy and small-angle neutron scattering (SANS), have been instrumental in elucidating the binding interface. nih.govbroadinstitute.org These studies revealed that ubistatins interact directly with ubiquitin's hydrophobic patch (involving residues L8, I44, V70) and surrounding basic and polar residues (like R42 and R72). nih.govresearchgate.netbroadinstitute.org Mutational analysis confirmed that electrostatic interactions are critical for this binding. nih.gov Furthermore, studies have shown that some analogs, like Ubistatin B, exhibit a strong preference for K48-linked polyubiquitin chains over K11- and K63-linked chains, demonstrating that specificity can be tuned. nih.govbroadinstitute.org These detailed structural and functional analyses provide a rational basis for the chemical modification of the ubistatin scaffold to develop next-generation probes with improved potency and selectivity for specific research applications. nih.gov
Role of this compound in Deciphering the Ubiquitin Code and Ubiquitin Biology
This compound and its analogs have proven to be valuable chemical tools for exploring the "ubiquitin code," the concept that different ubiquitin chain linkages, lengths, and structures dictate distinct downstream cellular signals. researchgate.net By directly targeting the polyubiquitin chain, ubistatins allow researchers to probe the function and recognition of these specific signals. nih.govresearchgate.net
Initial studies with this compound showed that it targets the ubiquitin-ubiquitin interface within K48-linked chains, the primary signal for proteasomal degradation. harvard.edu This demonstrated that the conformation of the polyubiquitin chain itself is a druggable feature. Subsequent research with analogs like Ubistatin B has further refined this understanding. For example, the discovery that Ubistatin B has a strong preference for K48 linkages over K63 or K11 linkages provides a means to selectively interfere with degradation-associated signaling versus pathways where other linkages are prominent, such as DNA repair or kinase activation. nih.govbroadinstitute.org
Exploration of Next-Generation Ubiquitin-Binding Molecules Inspired by Ubistatins (e.g., Cyclic Peptides)
While ubistatins were groundbreaking in establishing ubiquitin as a druggable target, they possess certain limitations, including features common to "frequent hitters" in chemical screens and suboptimal drug-like properties. researchgate.netspringernature.com This has spurred the exploration of next-generation ubiquitin-binding molecules, with cyclic peptides emerging as a particularly promising class. researchgate.netnih.gov This approach builds directly on the conceptual foundation laid by ubistatins, aiming to create binders with superior affinity, specificity, and cellular activity. researchgate.netspringernature.com
Using innovative screening platforms like the Random non-standard Peptides Integrated Discovery (RaPID) system, researchers have identified de novo cyclic peptides that bind tightly and specifically to particular ubiquitin chains. springernature.comnih.gov For example, cyclic peptides have been discovered that show high selectivity for K48-linked polyubiquitin chains over other linkage types and can even discriminate between chains of different lengths (e.g., tetra-ubiquitin vs. di-ubiquitin). nih.govresearchgate.net
These cyclic peptides have been shown to functionally mimic and improve upon the actions of ubistatins. They can protect K48-linked ubiquitin chains from being disassembled by DUBs and prevent the degradation of ubiquitinated proteins by the 26S proteasome. nih.govnih.gov Crucially, unlike the first-generation ubistatins, these engineered peptides can penetrate cells, inhibit cancer cell growth, and induce apoptosis, demonstrating their potential for therapeutic intervention. researchgate.netnih.gov The development of non-proteinogenic cyclic peptides, which incorporate unnatural amino acids, has further enhanced their bioactivity and in vivo stability. nih.gov This evolution from small molecules like ubistatins to engineered cyclic peptides represents a significant advance in targeting specific ubiquitin signals for both research and therapeutic purposes. springernature.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Ubistatin A, and how can researchers validate its purity and structural integrity?
- Methodological Answer : this compound synthesis typically involves solid-phase peptide synthesis (SPPS) or recombinant expression in bacterial systems. For SPPS, stepwise coupling of protected amino acids is followed by cleavage and deprotection. Purity validation requires reverse-phase HPLC (≥95% purity) and mass spectrometry (MS) for molecular weight confirmation. Structural integrity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, particularly for verifying ubiquitin-binding motifs. Researchers should cross-reference protocols from peer-reviewed studies and include raw spectral data in supplementary materials .
Q. How does this compound inhibit the ubiquitin-proteasome system, and what experimental assays are recommended to confirm its activity?
- Methodological Answer : this compound binds to ubiquitin chains, blocking their recognition by the 26S proteasome. To confirm activity, use in vitro proteasome inhibition assays with fluorogenic substrates (e.g., Suc-LLVY-AMC) and monitor fluorescence decay. For cellular studies, measure accumulation of polyubiquitinated proteins via Western blot (anti-ubiquitin antibodies) and correlate with apoptosis markers (e.g., caspase-3 cleavage). Include positive controls (e.g., MG-132) and negative controls (DMSO vehicle) .
Q. What are the optimal concentrations and exposure times for this compound in cell culture studies to avoid off-target effects?
- Methodological Answer : Titration experiments (0.1–10 µM) over 6–24 hours are critical. For most cell lines, 2–5 µM for 12–18 hours balances efficacy and minimal cytotoxicity. Dose-response curves and viability assays (MTT or ATP-based luminescence) should accompany ubiquitin-proteasome activity data. Include time-course experiments to identify transient vs. sustained effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in apoptosis across different cancer models?
- Methodological Answer : Contradictions may arise from cell-type-specific proteasome dependencies or off-target kinase inhibition. Perform orthogonal assays: (1) Compare proteasome activity (fluorogenic substrates) vs. apoptosis (Annexin V/PI staining) in resistant vs. sensitive lines. (2) Use CRISPR/Cas9 to knock down putative off-target kinases. (3) Validate findings in in vivo xenograft models with proteasome activity imaging (e.g., luciferase-based reporters). Cross-reference conflicting studies to identify methodological variables (e.g., serum concentrations, assay endpoints) .
Q. What strategies optimize this compound’s stability in in vivo studies, and how can pharmacokinetic limitations be addressed?
- Methodological Answer : this compound’s short half-life (<2 hours in plasma) requires formulation adjustments. Use nanoencapsulation (e.g., PEGylated liposomes) or pro-drug derivatives with cleavable linkers. Monitor bioavailability via LC-MS/MS in serum and tissues. For chronic models, employ osmotic pumps for sustained release. Compare efficacy against acute vs. chronic dosing regimens and include tissue-specific proteasome inhibition metrics .
Q. How should researchers design experiments to differentiate this compound’s effects on canonical vs. non-canonical ubiquitination pathways?
- Methodological Answer : Use ubiquitin mutants (K48R vs. K63R) in in vitro binding assays (SPR or ITC) to assess chain specificity. In cells, employ siRNA silencing of E3 ligases (e.g., TRAF6 for K63-linked chains) and monitor this compound’s residual activity. Combine with proteomics (Ubiquitin remnant profiling) to map substrate specificity. Include controls with selective inhibitors of proteasome subunits (e.g., β5 subunit inhibitors) .
Key Considerations for Experimental Design
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding .
- Data Contradictions : Use multi-omics integration (proteomics, transcriptomics) to contextualize conflicting results .
- Ethical Compliance : For animal studies, include ethics committee approval numbers and IACUC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
